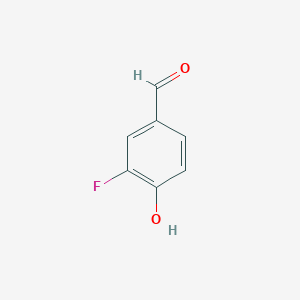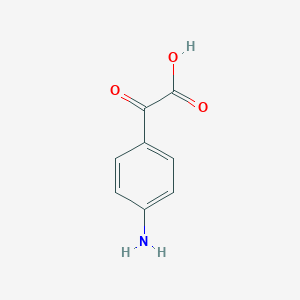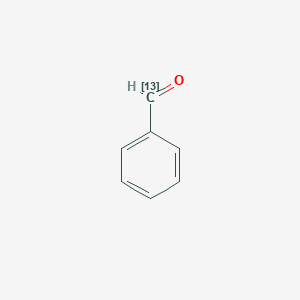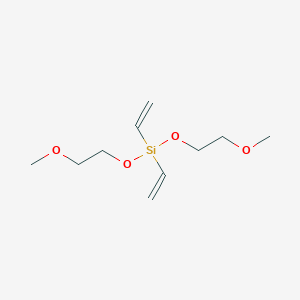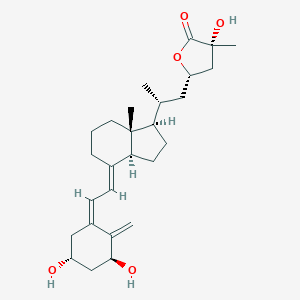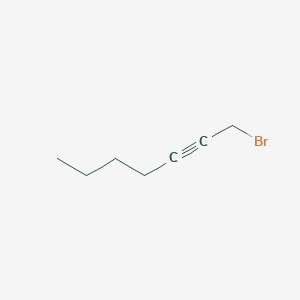
1-Bromohept-2-yne
Übersicht
Beschreibung
Molecular Structure Analysis
1-Bromohept-2-yne contains a total of 18 bonds; 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 triple bond . It has an average mass of 175.066 Da and a monoisotopic mass of 174.004410 Da .Chemical Reactions Analysis
1-Bromohept-1-yne reacts with 2 equivalents of butyl-lithium to form octane and hept-1-yne . In the presence of 1 equivalent of butyl-lithium, metal–halogen exchange gives butyl iodide and lithium hept-1-ynide, which couple to form undec-5-yne on addition of hexamethylphosphoric triamide .Physical And Chemical Properties Analysis
1-Bromohept-2-yne has a boiling point of 178.72°C (estimate) and a density of 1.4129 (rough estimate) . Its refractive index is 1.4878 .Wissenschaftliche Forschungsanwendungen
Chain Extension Reactions
1-Bromohept-2-yne has been studied for its role in chain extension reactions. For instance, 1-bromohept-1-yne undergoes butylation at C-3, showing distinct reactivity compared to its iodine counterpart, 1-lodohept-1-yne. This difference in reaction behavior has implications for synthesizing various organic compounds (Bhanu, Khan, & Scheinmann, 1976).
Reactions with Alkoxide Ions
The interaction of 1-bromohept-1-yne with sodium 2,2-dimethyl-1,3-dioxolan-4-methanolate has been studied, revealing unique product formations through hydrogen abstraction. This process involves the formation of a vinylidene carbene intermediate, demonstrating the compound's potential in synthesizing novel organic structures (Craig & Beard, 1971).
Synthesis of Insect Pheromones
1-Bromohept-2-yne is instrumental in synthesizing insect pheromones. A notable application is in the synthesis of dodec-8E-enyl and dodec-8Z-enyl acetates, components of the sex pheromones of certain Grapholitha species. The compound serves as a key intermediate in these syntheses, demonstrating its importance in biochemical and ecological research (Odinokov, Ishmuratov, Balezina, & Tolstikov, 1985).
Domino Cyclization in Organic Synthesis
1-Bromohept-2-yne is used in palladium-catalyzed domino cyclization, which is an essential process in synthesizing bicyclic heterocycles. The compound's unique reactivity under these conditions highlights its utility in complex organic synthesis, particularly in creating compounds with multiple rings (Ohno et al., 2008).
Synthesis of Allenic Amino-Acids
Research has explored the use of 1-bromohept-2-yne in the synthesis of allenic amino acids. These compounds have potential applications in medicinal chemistry and bioorganic research, underlining the versatility of 1-bromohept-2-yne in synthesizing bioactive molecules (Black & Landor, 1968).
Eigenschaften
IUPAC Name |
1-bromohept-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMUDMXKHAZCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326180 | |
| Record name | 1-bromo-2-heptyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromohept-2-yne | |
CAS RN |
18495-26-6 | |
| Record name | 1-Bromo-2-heptyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-heptyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC525137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2-heptyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



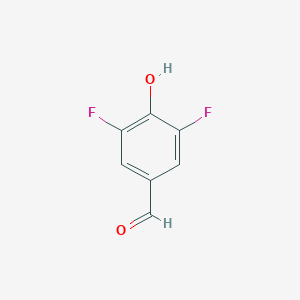

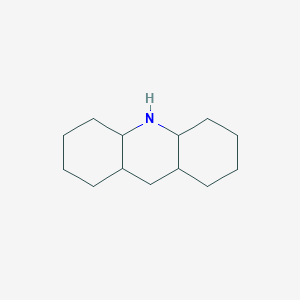


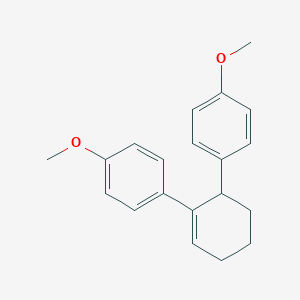
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)

